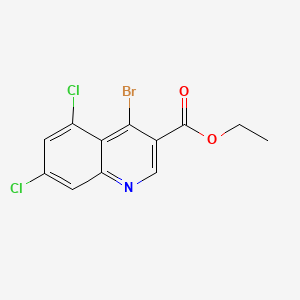
4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5,7-dichloroquinoline-3-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 4-bromoquinoline with chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions. The carboxylate group is then introduced through esterification reactions using ethyl alcohol and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by esterification. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can undergo nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring and its substituents.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidized quinoline derivatives with altered functional groups.
Hydrolysis Products: The corresponding carboxylic acid from ester hydrolysis.
Scientific Research Applications
4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5,7-dichloroquinoline-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, influencing biological activity. The quinoline ring structure is known to interact with DNA and proteins, potentially disrupting cellular processes.
Comparison with Similar Compounds
- Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
- Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Comparison: 4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester is unique due to the specific positions of the bromine and chlorine atoms on the quinoline ring. This unique substitution pattern can influence its chemical reactivity and biological properties, making it distinct from other similar compounds. The presence of both bromine and chlorine atoms may enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
Properties
CAS No. |
1242260-93-0 |
|---|---|
Molecular Formula |
C12H8BrCl2NO2 |
Molecular Weight |
349.005 |
IUPAC Name |
ethyl 4-bromo-5,7-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3 |
InChI Key |
RPPSICQEGHVIEP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)Cl)Cl)Br |
Synonyms |
4-Bromo-5,7-dichloroquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


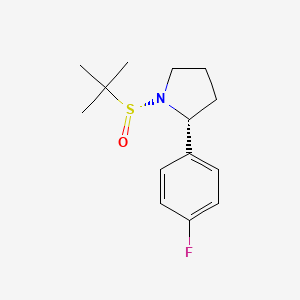
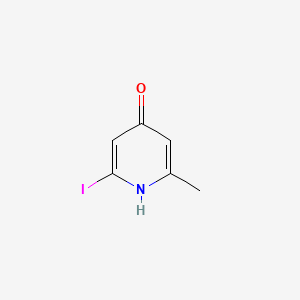
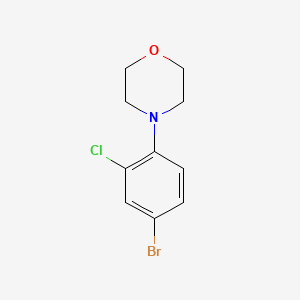
![1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B566965.png)
![4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B566966.png)
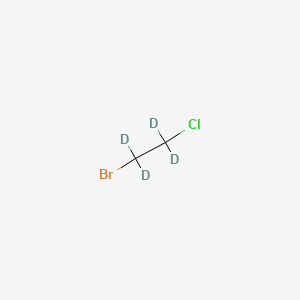
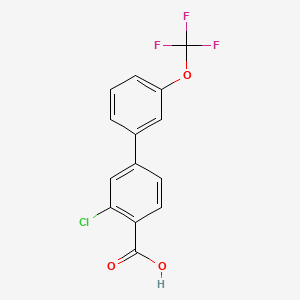
![Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate](/img/structure/B566972.png)
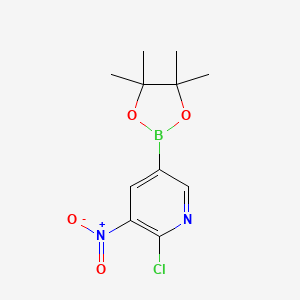
![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)


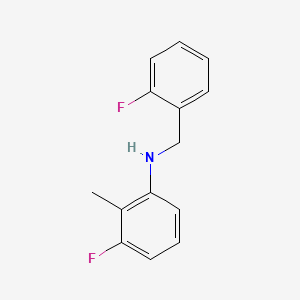
![6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine](/img/structure/B566983.png)
